![molecular formula C22H24N2O4 B2363871 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide CAS No. 941938-70-1](/img/structure/B2363871.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide
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Description
Scientific Research Applications
Synthesis and Structure-Activity Relationships
Research has focused on synthesizing a series of N-(1-benzylpiperidin-4-yl)arylacetamides, including compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide , and evaluating their binding properties for σ1 and σ2 receptors. These studies revealed that such compounds generally show higher affinity for σ1 over σ2 receptors. The structure-activity relationship (SAR) analysis indicates that the aromatic ring's replacement or substitution patterns significantly affect the σ1 receptor affinity, with certain substitutions leading to a loss in affinity or maintaining similar affinity levels (Huang, Hammond, Wu, & Mach, 2001).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-21(23-14-18-6-7-19-20(13-18)28-15-27-19)22(26)24-10-8-17(9-11-24)12-16-4-2-1-3-5-16/h1-7,13,17H,8-12,14-15H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGHPJWFRWCJMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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